(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a benzimidazole ring, along with phenyl and chlorophenyl groups, suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This could include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the double bond or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, particularly in the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets, making it a subject of interest in pharmacological research.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The compound’s molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-1-phenylethanone
- 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one
- 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNADCCDZTFBO-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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